6-Morpholinobenzo[d]thiazol-2-amine
Overview
Description
6-Morpholinobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C11H13N3OS . It has a molecular weight of 235.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 6-Morpholinobenzo[d]thiazol-2-amine consists of a five-membered thiazole ring attached to a morpholine ring . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
6-Morpholinobenzo[d]thiazol-2-amine has a density of 1.4±0.1 g/cm³ . It has a boiling point of 452.5±55.0 °C at 760 mmHg . The compound has a molar refractivity of 66.6±0.3 cm³ . It has 4 H bond acceptors and 2 H bond donors .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 6-Morpholinobenzo[d]thiazol-2-amine, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been associated with analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or interfering with these signals in the brain.
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances offer protection against microorganisms such as bacteria, viruses, fungi, and parasites.
Antifungal Activity
These compounds have been found to have antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in various parts of the body.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.
Antitumor Activity
Thiazole derivatives have been found to have antitumor or cytotoxic drug molecules with lesser side effects . These compounds have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time.
Safety and Hazards
The compound is classified as harmful if swallowed (H302) and it may cause respiratory irritation (H335) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, it is advised to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Future Directions
properties
IUPAC Name |
6-morpholin-4-yl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-9-2-1-8(7-10(9)16-11)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHQHFVILFUOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359085 | |
Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinobenzo[d]thiazol-2-amine | |
CAS RN |
94641-22-2 | |
Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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